4-Chloro-2-methoxy-5-(methylthio)pyridine
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Overview
Description
4-Chloro-2-methoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNOS. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, solvents, and catalysts, as well as the reaction parameters, are carefully selected to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-2-methoxy-5-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-(methylthio)pyridine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the functional groups present and their reactivity. For example, the chlorine atom and methoxy group can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methylthio group.
4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Chloro-2-methoxy-5-(methylthio)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C7H8ClNOS |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
4-chloro-2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNOS/c1-10-7-3-5(8)6(11-2)4-9-7/h3-4H,1-2H3 |
InChI Key |
CPFCXPNOYTYYPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)SC |
Origin of Product |
United States |
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